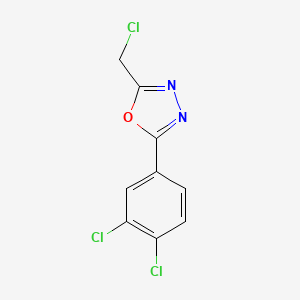
2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole
Übersicht
Beschreibung
The compound 2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its wide range of biological and pharmacological activities. It is recognized as a privileged structure in drug chemistry, particularly for its potential use as drugs and insecticides .
Synthesis Analysis
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, including chloromethyl derivatives, typically involves the reaction of aromatic acids with hydrazine dihydrochloride in a mixture of orthophosphoric acid, phosphorus pentoxide, and often with the addition of phosphorus oxychloride . Another method includes the reaction of trichloromethylarenes with hydrazides of carboxylic acids in the presence of pyridine . A convenient method for the synthesis of 2-aryl(heteryl)-5-chloromethyl-1,3,4-oxadiazoles has been developed using commercially available aromatic and heterocyclic carboxylic acids, which are converted to carboxylic acid hydrazides, acylated, and then cyclized under the action of phosphorus trichloroxide .
Molecular Structure Analysis
The molecular structure of 2-chloromethyl-5-aryl-1,3,4-oxadiazole derivatives has been confirmed by analytical techniques such as 1H NMR, FT-IR, and MS. These compounds exhibit strong purple fluorescence in DMF solution, indicating their potential as purple luminescent materials .
Chemical Reactions Analysis
The chloromethyl group in the 2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole structure allows for further chemical modification, which is advantageous for the synthesis of biologically active derivatives . The reactivity of this group can be utilized in various chemical reactions to create a diverse array of compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chloromethyl-5-aryl-1,3,4-oxadiazoles have been studied through UV-Vis and fluorescent spectroscopy. These compounds have maximum absorptive wavelengths detected at 260-279 nm and emit strong purple fluorescence with emissive maximum wavelengths ranging from 334 nm to 362 nm . This suggests that these compounds could be useful as purple luminescent materials.
Relevant Case Studies
Although not directly related to 2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole, there are studies on similar oxadiazole derivatives that have shown significant biological activities. For instance, 2-phenylamino-5-(2-chlorophenyl)-1,3,4-oxadiazoles exhibited antibacterial and antifungal activities , and 3-(4-chlorophenyl)-[1, 2, 3] oxadiazol-3-ium-5-olate and its analogs demonstrated anticancer activity against various human tumor cell lines . These case studies highlight the potential of oxadiazole derivatives in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
-
Catalytic Protodeboronation of Pinacol Boronic Esters
- Application Summary : This research involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
- Methods of Application : The process involves pairing the catalytic protodeboronation with a Matteson–CH2–homologation .
- Results or Outcomes : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
-
Preparation of [4(S,R)-(3,4-Dichlorophenyl)-3,4-Dihydro-1(2H)-Naphthalen-1-Ylidene]Methylamine
- Application Summary : This research relates to a process for making substantially pure racemic sertraline or its pharmaceutically acceptable salts .
- Methods of Application : The process comprises catalytically hydrogenating a Schiff base compound in the presence of an amine salt or amide salt or a mixture of both using a catalyst selected from the group consisting of palladium and platinum .
- Results or Outcomes : The result is a substantially pure racemic sertraline or its pharmaceutically acceptable salts having a cis/trans ratio of greater than about 85:15% and which is substantially free of its deschloro impurities .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3N2O/c10-4-8-13-14-9(15-8)5-1-2-6(11)7(12)3-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJXILNOEFQNJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN=C(O2)CCl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376971 | |
| Record name | 2-(chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole | |
CAS RN |
33575-81-4 | |
| Record name | 2-(chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

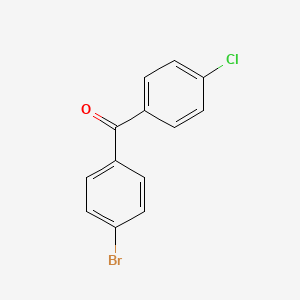
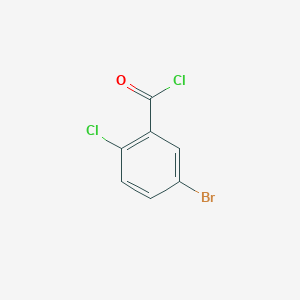
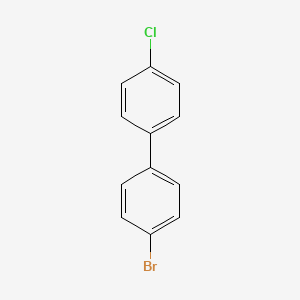
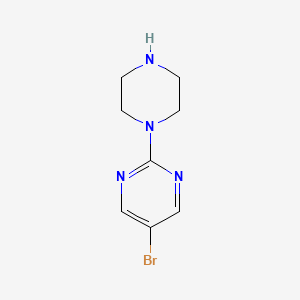

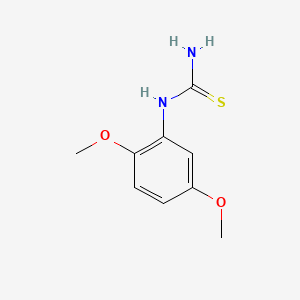
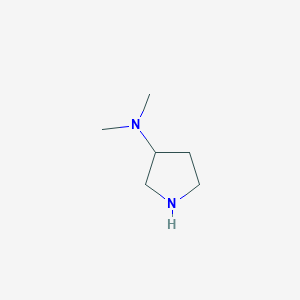
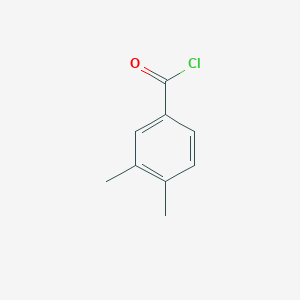
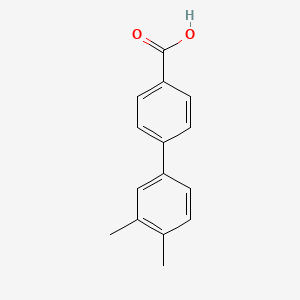
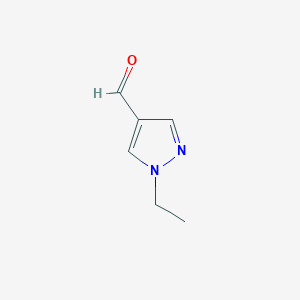
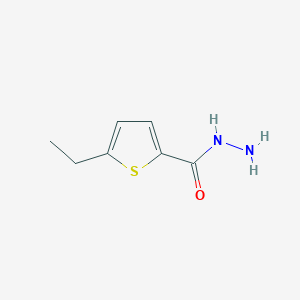
![6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1272347.png)

